molecular formula C17H18ClFN2O3S B272206 2-{[4-(3-Chlorophenyl)-1-piperazinyl]sulfonyl}-5-fluorophenyl methyl ether

2-{[4-(3-Chlorophenyl)-1-piperazinyl]sulfonyl}-5-fluorophenyl methyl ether

Cat. No. B272206
M. Wt: 384.9 g/mol
InChI Key: JIFUXWHLHBMBTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(3-Chlorophenyl)-1-piperazinyl]sulfonyl}-5-fluorophenyl methyl ether, commonly known as TAK-063, is a novel drug candidate that has been developed for the treatment of schizophrenia. It is a selective antagonist of the phosphodiesterase 10A (PDE10A) enzyme, which has been implicated in the regulation of dopaminergic and glutamatergic neurotransmission in the brain. TAK-063 is currently undergoing clinical trials to evaluate its safety and efficacy as a potential treatment for schizophrenia.

Mechanism of Action

The mechanism of action of TAK-063 is based on its selective inhibition of 2-{[4-(3-Chlorophenyl)-1-piperazinyl]sulfonyl}-5-fluorophenyl methyl ether. This enzyme is involved in the regulation of cAMP and cGMP levels in the brain, which play important roles in the modulation of neurotransmitter release and synaptic plasticity. By inhibiting 2-{[4-(3-Chlorophenyl)-1-piperazinyl]sulfonyl}-5-fluorophenyl methyl ether, TAK-063 increases the levels of cAMP and cGMP, which in turn modulate the activity of dopaminergic and glutamatergic neurons in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TAK-063 are mediated by its action on 2-{[4-(3-Chlorophenyl)-1-piperazinyl]sulfonyl}-5-fluorophenyl methyl ether and the resulting modulation of cAMP and cGMP levels in the brain. Studies have shown that TAK-063 can increase the release of dopamine and glutamate in the striatum, which are key neurotransmitters involved in the regulation of motor function and cognition. TAK-063 has also been shown to improve cognitive function in animal models of schizophrenia.

Advantages and Limitations for Lab Experiments

TAK-063 has several advantages for use in laboratory experiments. It is a highly selective and potent inhibitor of 2-{[4-(3-Chlorophenyl)-1-piperazinyl]sulfonyl}-5-fluorophenyl methyl ether, which makes it a valuable tool for studying the role of this enzyme in the brain. TAK-063 also has good pharmacokinetic properties, which allows it to be administered orally and reach the brain in sufficient concentrations. However, TAK-063 has some limitations for use in laboratory experiments, including its high cost and the need for specialized expertise in synthetic organic chemistry to produce it.

Future Directions

There are several future directions for research on TAK-063. One area of interest is the potential use of TAK-063 as a treatment for schizophrenia. Clinical trials are currently underway to evaluate the safety and efficacy of TAK-063 in patients with schizophrenia. Another area of interest is the role of 2-{[4-(3-Chlorophenyl)-1-piperazinyl]sulfonyl}-5-fluorophenyl methyl ether in other neurological and psychiatric disorders, such as Parkinson's disease and Huntington's disease. TAK-063 may have potential therapeutic benefits in these disorders as well. Finally, further research is needed to fully understand the mechanism of action of TAK-063 and its effects on the brain.

Synthesis Methods

The synthesis of TAK-063 involves a series of chemical reactions that are carried out in a laboratory setting. The process begins with the preparation of a key intermediate compound, which is then subjected to various reactions to produce the final product. The synthesis of TAK-063 is a complex process that requires expertise in synthetic organic chemistry.

Scientific Research Applications

TAK-063 has been the subject of extensive scientific research aimed at understanding its mechanism of action and potential therapeutic benefits. Studies have shown that TAK-063 has a selective and potent inhibitory effect on 2-{[4-(3-Chlorophenyl)-1-piperazinyl]sulfonyl}-5-fluorophenyl methyl ether, which is expressed in high levels in the striatum and other regions of the brain. This inhibition leads to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in the brain.

properties

Product Name

2-{[4-(3-Chlorophenyl)-1-piperazinyl]sulfonyl}-5-fluorophenyl methyl ether

Molecular Formula

C17H18ClFN2O3S

Molecular Weight

384.9 g/mol

IUPAC Name

1-(3-chlorophenyl)-4-(4-fluoro-2-methoxyphenyl)sulfonylpiperazine

InChI

InChI=1S/C17H18ClFN2O3S/c1-24-16-12-14(19)5-6-17(16)25(22,23)21-9-7-20(8-10-21)15-4-2-3-13(18)11-15/h2-6,11-12H,7-10H2,1H3

InChI Key

JIFUXWHLHBMBTL-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)F)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl

Canonical SMILES

COC1=C(C=CC(=C1)F)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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